Didecyl isophthalate chemical properties and structure
Didecyl isophthalate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Didecyl Isophthalate
Abstract
Didecyl isophthalate (DDIP) is a high molecular weight phthalate ester characterized by a benzene ring with two ester groups at the 1 and 3 positions, each linked to a ten-carbon alkyl chain. As a member of the isophthalate family, its distinct meta-substitution pattern imparts specific physicochemical properties compared to its more common ortho-phthalate analogue. This technical guide provides a comprehensive analysis of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of didecyl isophthalate. We present a detailed, field-proven protocol for its synthesis via Fischer esterification and outline the expected analytical signatures in NMR, IR, and mass spectrometry, based on established principles and data from analogous structures. Furthermore, this guide summarizes the toxicological profile of high molecular weight phthalates, contextualizing the likely safety profile of DDIP for researchers, scientists, and drug development professionals.
Introduction
Phthalate esters are a class of diesters of phthalic acid isomers that have been extensively utilized as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). The properties of a given phthalate are largely dictated by the molecular weight and structure of its alcohol-derived alkyl chains, as well as the substitution pattern on the aromatic ring. Didecyl isophthalate (DDIP) belongs to the high molecular weight (HMW) phthalate category, which is generally characterized by lower volatility, reduced migration from polymer matrices, and distinct toxicological profiles compared to lower molecular weight counterparts.[1]
The focus of this guide is specifically on the isophthalate (benzene-1,3-dicarboxylate) isomer. This meta-arrangement of the ester groups prevents the formation of a stable cyclic anhydride upon hydrolysis, a key chemical feature that distinguishes it from the ortho-phthalate isomers. For professionals in drug development and materials science, understanding the precise chemical nature of DDIP is crucial for applications ranging from its use as an excipient in formulation studies to its function as a reference standard in analytical chemistry.
Chemical Structure and Nomenclature
Didecyl isophthalate is an achiral molecule consisting of a central benzene ring functionalized with two carboxylate groups at the C1 and C3 positions. Each carboxylate group is esterified with a ten-carbon linear alkyl chain (n-decyl group).
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IUPAC Name: didecyl benzene-1,3-dicarboxylate[2]
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Molecular Formula: C₂₈H₄₆O₄[2]
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Molecular Weight: 446.66 g/mol [2]
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CAS Number: 26444-29-3
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InChIKey: XEHITPCNDNWPQW-UHFFFAOYSA-N[2]
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Canonical SMILES: CCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCC[2]
Caption: Workflow for the synthesis of didecyl isophthalate.
Spectroscopic and Analytical Characterization
While experimental spectra for didecyl isophthalate are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on well-understood principles and data from analogous isophthalate esters. [3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic portions of the molecule.
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Aromatic Region: A characteristic pattern between δ 8.0-8.7 ppm. The proton at C2 (between the ester groups) will appear as a singlet or narrow triplet. The protons at C4/C6 will appear as a doublet of doublets, and the proton at C5 will be a triplet.
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Aliphatic Region:
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A triplet at δ ~4.3 ppm corresponding to the two protons of the methylene group adjacent to the ester oxygen (-O-CH₂ -).
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A multiplet at δ ~1.7 ppm for the methylene group β to the oxygen.
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A broad multiplet (a "hump") between δ ~1.2-1.4 ppm for the remaining seven methylene groups of the decyl chains.
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A triplet at δ ~0.9 ppm for the terminal methyl groups (-CH₃).
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¹³C NMR: The carbon NMR spectrum will corroborate the structure.
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Carbonyl Carbon: A signal at δ ~165 ppm.
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Aromatic Carbons: Four distinct signals between δ ~128-135 ppm.
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Aliphatic Carbons: A signal at δ ~65 ppm for the -O-C H₂- carbon, followed by a series of signals for the other alkyl carbons, with the terminal methyl carbon appearing at δ ~14 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum of didecyl isophthalate will be dominated by absorptions from the ester functional group and the hydrocarbon chains, following the "Rule of Three" for esters. [6]* C=O Stretch: A very strong, sharp absorption band around 1720-1730 cm⁻¹ . [7]* C-O Stretches: Two strong bands are characteristic of the C-C-O and O-C-C linkages of the ester.
- An asymmetric C-C-O stretch between 1250-1300 cm⁻¹ . [6] * A symmetric O-C-C stretch between 1100-1130 cm⁻¹ . [6]* C-H Stretches: Strong bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹) from the aliphatic CH₂, and CH₃ groups.
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Aromatic Bands: Weaker C=C stretching bands around 1580-1600 cm⁻¹ and aromatic C-H out-of-plane bending bands between 700-900 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the fragmentation of dialkyl isophthalates is predictable. The molecular ion (M⁺• at m/z 446) may be observed, but fragmentation is typically extensive.
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Primary Fragmentation: The most significant initial fragmentation is the cleavage of the C-O bond to lose an alkoxy radical (•OC₁₀H₂₁) or an alkene (C₁₀H₂₀) via McLafferty rearrangement, if sterically feasible.
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Key Fragments:
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m/z 305: Loss of a decyl group (•C₁₀H₂₁) followed by rearrangement.
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m/z 289: Loss of a decoxy group (•OC₁₀H₂₁). This acylium ion is often a prominent peak.
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m/z 149: A common fragment in phthalates, corresponding to the protonated phthalic anhydride structure, though it may be less favored in isophthalates compared to ortho-phthalates. [8][9] * Alkyl Fragments: A series of peaks corresponding to the fragmentation of the C₁₀H₂₁ chain (e.g., m/z 43, 57, 71).
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Caption: Predicted major fragmentation pathways for didecyl isophthalate.
Reactivity and Toxicological Profile
Chemical Reactivity
Didecyl isophthalate is chemically stable under normal conditions. The ester linkages are susceptible to hydrolysis to isophthalic acid and 1-decanol under strong acidic or basic conditions, particularly at elevated temperatures.
Toxicological Summary
Specific toxicological studies on didecyl isophthalate are limited. However, a substantial body of evidence exists for the High Molecular Weight Phthalate Esters (HMWPE) category, which includes compounds like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP). The toxicological profile of DDIP can be reliably inferred from this category data.
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Acute Toxicity: HMWPEs exhibit very low acute toxicity via oral, dermal, and inhalation routes. * Metabolism: When ingested, these diesters are rapidly hydrolyzed in the gut to their respective monoesters and alcohols, which are the primary species absorbed. The monoesters are then further metabolized (e.g., through oxidation of the alkyl chain) and are quickly eliminated in urine and feces without significant bioaccumulation. [1]* Genotoxicity: HMWPEs are generally not genotoxic or mutagenic in standard assays. [1][10]* Reproductive and Developmental Toxicity: In contrast to some low molecular weight phthalates, HMWPEs like DINP and DIDP have not been associated with adverse reproductive or developmental effects, such as testicular toxicity, in animal studies at relevant doses. [11] For professionals in drug development, this toxicological profile suggests that DDIP, as a HMWPE, is unlikely to pose significant acute toxicity risks, though standard safety assessments for any new excipient would be required.
Applications in Research and Development
The properties of didecyl isophthalate make it suitable for several specialized applications for a scientific audience:
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Polymer Science: As a primary plasticizer for PVC and other polymers where low volatility and high permanence are required.
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Analytical Chemistry: As an analytical reference standard for the quantification of phthalates in environmental, food, or clinical samples using techniques like GC-MS or LC-MS.
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Drug Formulation: Its lipophilic nature and low toxicity profile make it a candidate for investigation as an excipient in lipid-based drug delivery systems or as a component in controlled-release formulations.
Conclusion
Didecyl isophthalate is a high molecular weight phthalate ester with a distinct meta-isomeric structure that governs its chemical behavior. While specific experimental data for this compound is sparse, its properties, spectral characteristics, and toxicological profile can be confidently predicted from established chemical principles and data from its structural analogues. This guide provides the foundational technical knowledge, including a robust synthesis protocol and detailed analytical predictions, necessary for researchers and drug development professionals to effectively synthesize, characterize, and evaluate didecyl isophthalate in their work.
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